5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Description
Properties
IUPAC Name |
5-methoxy-2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)12-4-3-10(16-2)9-11(12)13/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXATWRVDOEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classic Nucleophilic Aromatic Substitution Route
A typical synthetic pathway involves:
- Reacting a halogenated nitroaromatic compound (e.g., 5-methoxy-2-chloronitrobenzene) with 4-methylpiperazine under basic or polar aprotic solvent conditions (e.g., DMF or DMSO).
- The nucleophilic piperazine attacks the aromatic ring, displacing the halide.
- Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C under H₂ atmosphere) or chemical reductants like sodium borohydride.
This route is well-documented and provides moderate to good yields (36–62%) depending on reaction conditions and substituents.
Industrial-Scale Synthesis via Piperidone Intermediate (Brigatinib Intermediate Route)
A notable industrial synthesis method, adapted from the synthesis of a brigatinib intermediate structurally related to the target compound, involves:
Step 1: Condensation of 5-fluoro-2-nitrobenzyl ether with piperidone hydrochloride in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide, under controlled temperature (50–100 °C) and reaction time (5–40 h). This forms a piperidinyl-substituted nitrobenzene intermediate.
Step 2: Reductive amination and hydrogenation are carried out in an organic solvent with dehydrating agents and catalysts (e.g., Pd/C), under hydrogen pressure (0.3–1.5 MPa) at room temperature to 80 °C for 10–40 hours, converting nitro groups to amines and completing the formation of the target compound.
Post-treatment: Cooling, filtration, washing, and drying yield a bright yellow solid product with improved yield and purity.
This method addresses previous issues of low yield (~34.5%) and expensive reducing agents by using milder, cost-effective conditions suitable for scale-up and industrial production.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 5-Methoxy-2-chloronitrobenzene + 4-methylpiperazine, DMF/DMSO, 80–120 °C, base (K₂CO₃) | Polar aprotic solvents enhance nucleophilicity |
| 2 | Reduction | Pd/C catalyst, H₂ gas, room temp to 80 °C, 0.3–1.5 MPa pressure | Converts nitro to amine, critical for purity |
| 3 | Purification | Recrystallization or column chromatography | Ensures high purity for pharmaceutical use |
- Catalysts: Pd/C is preferred for catalytic hydrogenation due to selectivity and efficiency.
- Solvents: DMF and DMSO are commonly used for substitution reactions; ethanol or acetonitrile can be used in hydrogenation steps.
- Temperature: Controlled to avoid side reactions; substitution at 80–120 °C, reduction at room temperature to 80 °C.
- Pressure: Hydrogen pressure optimized between 0.3–1.5 MPa for efficient reduction.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Industrial Suitability |
|---|---|---|---|---|
| Classic SNAr + Reduction | Simple, well-understood, moderate yield | Use of expensive reducing agents; longer reaction times | 36–62 | Moderate |
| Piperidone intermediate route | High yield, mild conditions, cost-effective | Requires multi-step synthesis and catalysts | >60 (reported) | High |
Research Findings and Data
- Yield Improvement: The industrial method using phase-transfer catalysts and optimized stoichiometry improves yield significantly over older methods (from ~34.5% to above 60%).
- Catalyst Efficiency: Tetrabutylammonium bromide as a catalyst enhances nucleophilic substitution efficiency.
- Purity: Careful post-reaction workup (cooling, filtration, washing) and purification steps yield compounds suitable for pharmaceutical intermediates.
- Reaction Time: Optimized to 5–40 hours for substitution and 10–40 hours for reduction, balancing throughput and conversion.
Summary Table of Key Preparation Parameters
| Parameter | Classic SNAr Route | Industrial Piperidone Route |
|---|---|---|
| Starting Material | 5-Methoxy-2-chloronitrobenzene | 5-Fluoro-2-nitrobenzyl ether + piperidone hydrochloride |
| Catalyst | None or base | Tetrabutylammonium bromide |
| Solvent | DMF or DMSO | Organic solvent (e.g., acetonitrile) |
| Temperature | 80–120 °C | 50–100 °C (substitution), RT–80 °C (reduction) |
| Reducing Agent | Pd/C + H₂ or NaBH₄ | Pd/C + H₂ |
| Reaction Time | 12–24 h (substitution), 6–12 h (reduction) | 5–40 h (substitution), 10–40 h (reduction) |
| Yield | 36–62% | >60% |
| Purification | Recrystallization, chromatography | Filtration, washing, drying |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity, making it a valuable building block in drug design. For instance, derivatives of this compound have been investigated for their potential to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .
Targeting Cancer
Research indicates that compounds similar to this compound may have applications in oncology. They have been found to exhibit inhibitory effects on mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The ability to selectively inhibit these mutants while sparing wild-type EGFR could lead to reduced side effects and improved therapeutic outcomes .
Pharmacodynamics and Pharmacokinetics
Studies have shown that this compound interacts with multiple biological targets. Its pharmacodynamic profile suggests potential efficacy in modulating neurotransmitter levels, which can be beneficial for conditions such as depression and anxiety. The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have also been characterized to optimize its therapeutic use.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can exhibit significant antitumor activity. These studies typically involve evaluating the compound's effect on cancer cell lines, assessing parameters such as cell viability and apoptosis induction . Molecular docking studies further elucidate the binding affinities of these compounds to their biological targets, providing insights into their mechanisms of action.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals how modifications to the this compound structure can enhance its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against specific targets |
| Alteration of piperazine moiety | Enhanced selectivity for mutant EGFR |
| Variation in methoxy group position | Changes in solubility and bioavailability |
These insights are crucial for guiding future synthesis efforts aimed at developing more effective therapeutic agents.
Case Studies
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of modified derivatives of this compound, researchers found that certain analogs exhibited IC50 values significantly lower than existing treatments for specific cancer types. This study highlighted the potential for these compounds to serve as lead candidates in drug development pipelines targeting resistant cancer forms .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the effects of this compound on serotonin receptors. The results indicated that specific modifications could enhance receptor affinity and selectivity, suggesting a promising avenue for developing new antidepressants with fewer side effects than current options .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and piperazinyl groups play a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations:
- Electron-Withdrawing Groups : Fluorine (in 5-fluoro analogs) or trifluoromethyl groups enhance electronegativity and receptor affinity, as seen in antimalarial and kinase inhibitor studies .
- Solubility vs. Lipophilicity : The 4-methylpiperazinyl group improves aqueous solubility, while methyl or trifluoromethyl substituents increase lipophilicity, impacting membrane permeability .
Kinase Inhibition
- This compound: Incorporated into pyridazinone derivatives (e.g., compound 13) as VAP-1 inhibitors, showing IC₅₀ values in the nanomolar range .
- 4-(4-Methylpiperazin-1-yl)aniline (Compound 32) : Demonstrated moderate antiplasmodial activity (IC₅₀ = 1.2 µM) against Plasmodium falciparum, attributed to the piperazine moiety’s interaction with heme detoxification pathways .
Neuroprotective and Anticholinesterase Activity
- 4-[(4-Methylpiperazin-1-yl)methyl]aniline : Used in acridine derivatives for anti-prion and neuroprotective applications, leveraging the piperazinyl group’s basicity to cross the blood-brain barrier .
Physicochemical Properties
| Property | This compound | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |
|---|---|---|
| Molecular Weight | ~277 g/mol | ~315 g/mol |
| Solubility | High (due to piperazine) | Moderate (CF₃ increases hydrophobicity) |
| pKa (amine) | ~8.5 | ~9.1 (piperazinyl CH₂ reduces basicity) |
Biological Activity
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18N2O
- Molecular Weight : Approximately 206.29 g/mol
The compound features a methoxy group and a piperazine moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.
The biological activity of this compound is believed to be mediated through interactions with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This interaction could be pivotal in its effects on mood regulation and potential antidepressant properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. The results are summarized in Table 1:
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 40 µg/mL |
These findings demonstrate that the compound exhibits notable antimicrobial activity against both Gram-negative and Gram-positive bacteria.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results are presented in Table 2:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 15.0 | Induction of apoptosis |
| A549 (lung cancer) | 12.5 | Cell cycle arrest at G1 phase |
The IC50 values indicate that the compound has a significant cytotoxic effect on these cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have explored the pharmacodynamics and pharmacokinetics of this compound:
- Study on Antitumor Activity : A recent study focused on the compound's ability to inhibit tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 30% compared to control groups.
- Neurotransmitter Interaction Study : Another study investigated how this compound interacts with serotonin receptors, revealing that it acts as a partial agonist, which could explain its potential antidepressant effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic aromatic substitution. For example, reacting 5-methoxy-2-chloronitrobenzene with N-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using catalytic hydrogenation (H₂/Pd-C) or NaBH₄ . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and stoichiometric ratios (1:1.2 amine:substrate for complete substitution). Post-reduction purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity .
Q. How can researchers validate the identity and purity of synthesized this compound?
- Methodology :
- Spectroscopic Analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, piperazinyl at C2) and aromatic proton integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.2).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve).
- Melting Point : Compare with literature values (e.g., analogs like 3-(4-methylpiperazin-1-yl)aniline melt at 98–99°C ).
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (similar piperazine derivatives cause irritation ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at 2–8°C, away from light, to prevent degradation (long-term storage of related anilines may increase hazard ).
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of the aniline ring in further functionalization?
- Mechanistic Insight : The methoxy group at C5 activates the aromatic ring via resonance, directing electrophilic substitution to the para position (C4). For example, bromination with Br₂/FeBr₃ would yield 5-methoxy-4-bromo-2-(4-methylpiperazin-1-yl)aniline. Computational modeling (DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) between structural analogs?
- Analytical Approach :
- Recrystallization : Test solvents (ethanol/water, hexane/ethyl acetate) to isolate polymorphs.
- DSC/TGA : Differential scanning calorimetry to detect phase transitions and purity-related melting point variations.
- Cross-Validation : Compare with structurally similar compounds (e.g., 3-(4-methylpiperazin-1-yl)aniline, mp 98–99°C vs. 4-substituted analogs ). Contradictions may arise from impurities or differing crystal packing .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated Stability Testing : Incubate solutions (pH 1–13, 25–60°C) and monitor degradation via HPLC. Acidic conditions may protonate the piperazine ring, increasing solubility but reducing stability.
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life. For example, analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride degrade faster at pH < 3 .
Q. What in vitro assays are suitable for evaluating biological activity, given structural similarities to bioactive piperazine derivatives?
- Experimental Design :
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors, as N-methylpiperazine moieties are common in CNS-targeting ligands.
- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) to identify antiproliferative effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
